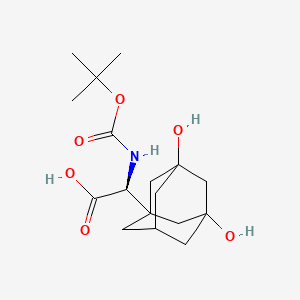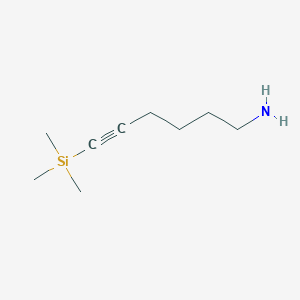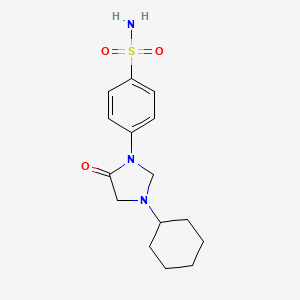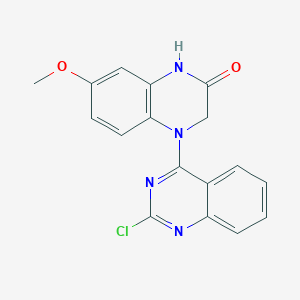
1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structural features It contains a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and a formylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring is formed through cyclization reactions.
Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Attachment of the Formylphenoxy Group: The formylphenoxy group is attached through an etherification reaction, where a phenol derivative reacts with a formylating agent in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection are crucial for maximizing yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butyl and methyl groups can be substituted under specific conditions using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products:
Oxidation: 4-(4-carboxyphenoxy)pyrrolidine-1,2-dicarboxylate.
Reduction: 4-(4-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparación Con Compuestos Similares
- 1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-carboxyphenoxy)pyrrolidine-1,2-dicarboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenoxy group (formyl, hydroxy, carboxy).
- Reactivity: The formyl group in the target compound provides unique reactivity compared to the hydroxy and carboxy derivatives.
- Applications: While all compounds have potential applications in medicinal chemistry, the specific substituents influence their interaction with biological targets and their suitability for different applications.
Propiedades
Fórmula molecular |
C18H23NO6 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-10-14(9-15(19)16(21)23-4)24-13-7-5-12(11-20)6-8-13/h5-8,11,14-15H,9-10H2,1-4H3/t14-,15-/m0/s1 |
Clave InChI |
GMQQDHKCQLADPG-GJZGRUSLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC=C(C=C2)C=O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)
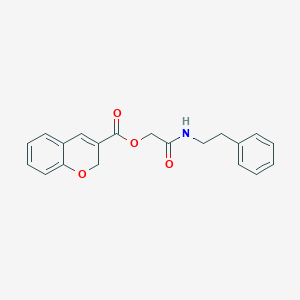
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)
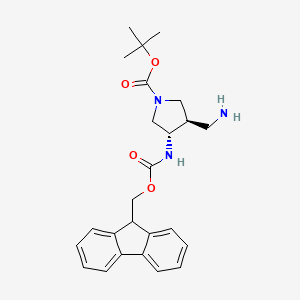
![10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15220274.png)
![5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid](/img/structure/B15220285.png)
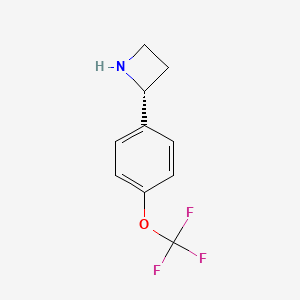
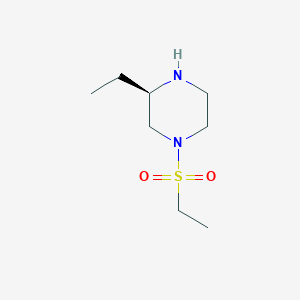
![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)
